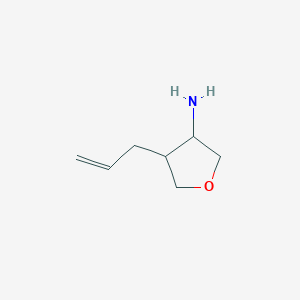
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is an organic compound that features an amino group, a propanoic acid backbone, and a difluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzylamine.
Formation of Intermediate: The intermediate is formed by reacting 2,4-difluorobenzylamine with a suitable protecting group to safeguard the amino functionality.
Addition of Propanoic Acid Backbone: The protected intermediate is then reacted with a propanoic acid derivative under controlled conditions to introduce the propanoic acid backbone.
Deprotection: The final step involves deprotecting the amino group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow reactors to optimize reaction conditions and improve yield. For example, diazotization and hydro-de-diazotization reactions can be employed to efficiently produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid
- (S)-3-Amino-2-(2,4-dibromobenzyl)propanoic acid
- (S)-3-Amino-2-(2,4-dimethylbenzyl)propanoic acid
Uniqueness
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
GAYGKOJCDKFGOC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)





![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)


